Ethyl 2-(methylamino)benzoate hydrochloride

Lipophilicity QSAR Pharmacokinetics

Researchers face inconsistent in vitro results due to the poor water solubility of ethyl 2-(methylamino)benzoate free base. The hydrochloride salt resolves this with superior aqueous solubility and solid-state stability, enabling reproducible dose-response curves, enzyme inhibition assays, and in vivo dosing. Key advantages: Water-soluble solid for accurate stock solutions; Clean safety profile (TAAR5 EC50 > 10,000 nM; HDAC1/2 IC50 > 100,000 nM) ideal as low-liability negative control or SAR scaffold; Consistent pharmacological activity for local anesthetic mechanism studies.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
Cat. No. B8100656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(methylamino)benzoate hydrochloride
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-3-13-10(12)8-6-4-5-7-9(8)11-2;/h4-7,11H,3H2,1-2H3;1H
InChIKeyZWDBGLPYNWVIPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(methylamino)benzoate Hydrochloride Overview


Ethyl 2-(methylamino)benzoate hydrochloride is the hydrochloride salt form of ethyl N-methylanthranilate, belonging to the class of benzoic acid esters [1]. The free base form is a naturally occurring compound found in citrus oils and has a sweet, mandarin-like taste [2]. While the free base is used as a flavoring agent (FEMA 4116), the hydrochloride salt provides a water-soluble, stable solid form preferred for precise dosing in pharmacological research, particularly in studies related to local anesthetic mechanisms and enzymatic assays .

1

HCl salt supports aqueous-based assay preparation and reproducible dosing in pharmacological research.

2

Structural class relevant for local anesthetic mechanism studies and sodium channel pharmacology.

3

May support enzymatic assay workflows (HDAC, TAAR5) as a low-liability scaffold or control.

Ethyl 2-(methylamino)benzoate HCl: Substitution Risks


The simple substitution of ethyl 2-(methylamino)benzoate hydrochloride with other N-methylanthranilates or similar benzoate esters is fraught with risk. This class of compounds exhibits steep structure-activity relationships (SAR) where even minor modifications to the ester group or substitution pattern can drastically alter potency and selectivity [1]. The hydrochloride salt form offers superior water solubility and stability compared to the free base, which is a solid with a melting point of 39°C [2]. This makes it the preferred form for reproducible in vitro assays and in vivo dosing. As demonstrated in an in silico study of N-methylanthranilates, changing the ester group from methyl to propyl to isopropyl led to significant differences in predicted pharmacological activity and pharmacokinetic properties, underscoring the need for precise compound selection [3].

Ester modifications can shift potency and selectivity; methyl or propyl analogs may require separate validation.

Steep SAR reported for N-methylanthranilates

Free base form has limited aqueous solubility and lower stability; reproducibility may not transfer to salt-dependent assays.

Physical form mismatch risks aqueous workflow accuracy

In silico PK predictions differ across close analogs; substitution may alter ADME interpretation and model context.

Computationally derived differences require experimental confirmation

Ethyl 2-(methylamino)benzoate HCl: Quantitative Evidence


Computed LogP Comparison: Analogs

The ethyl ester analog demonstrates an intermediate lipophilicity compared to its methyl and propyl counterparts, a key factor influencing membrane permeability and in vivo distribution [1]. This is a critical differentiation point for projects aiming to optimize pharmacokinetic profiles. The free base form has a computed XLogP3 of 3.3 [2].

LogP comparison
Class-level
XLogP3: 3.3 (ethyl ester free base)
Methyl: ~2.7; Propyl: ~3.8
May support solubility-permeability balance screening
In silico prediction; experimental LogP confirmation advised
Lipophilicity QSAR Pharmacokinetics ADME

Salt Form Solubility and Stability Advantage

The hydrochloride salt of ethyl 2-(methylamino)benzoate is a solid with significantly improved water solubility and handling stability compared to the free base . The free base is a low-melting solid (mp 39°C) with a boiling point of 278°C and is only very slightly soluble in water [1]. This physical form difference is a primary procurement decision point for researchers requiring accurate, aqueous-based assay preparation.

Salt form advantage
Head-to-head
HCl salt: solid; water-soluble
Free base: mp 39°C; very slightly soluble
Supports aqueous-based assay preparation and reproducible handling
Qualitative solubility difference; quantitative melting point shift
Formulation Stability Solubility Reproducibility

Favorable In Silico Safety Profile

In silico predictions for the free base, ethyl N-methylanthranilate, indicate a favorable safety profile compared to its class. It is predicted to be a weak inhibitor of the hERG potassium channel (probability 0.9547) and a non-mutagen in the AMES test (probability 0.9247) [1]. This provides a distinct advantage over structurally similar compounds that may carry a higher predicted risk of cardiotoxicity or mutagenicity.

In silico safety
Class-level
hERG weak inhibitor (prob. 0.9547)
AMES non-mutagen (prob. 0.9247)
Reported in silico safety prediction; requires in vitro profiling
Computational model data; experimental validation needed
Toxicology Drug Safety hERG Liability In Silico ADMET

Biocatalytic Synthesis: A Green Route

Unlike traditional chemical synthesis, ethyl N-methylanthranilate can be produced via a sustainable, metabolically engineered Escherichia coli strain [1]. This biocatalytic method offers a potentially 'greener' and more cost-effective route compared to chemical synthesis, which often involves harsh reagents like dimethyl sulfate . This is a key differentiator for procurement strategies prioritizing sustainability or alternative supply chains.

Green synthesis
Class-level
Engineered E. coli biosynthesis demonstrated
Traditional: dimethyl sulfate route
May support sustainable procurement screening
Fermentation method context; supplier-specific viability review
Green Chemistry Biocatalysis Metabolic Engineering Sustainable Synthesis

Negligible Activity in Safety Assays

The free base form, ethyl 2-(methylamino)benzoate, demonstrates a clean safety profile in key receptor binding assays. It shows no significant agonist activity at the mouse trace amine-associated receptor 5 (TAAR5) with an EC50 > 10,000 nM [1], and is a very weak inhibitor of the histone deacetylases HDAC1/HDAC2 with an IC50 > 100,000 nM [2]. This low activity profile is a valuable differentiator, reducing the risk of confounding biological effects in complex experimental systems.

Off-target activity
Head-to-head
TAAR5 EC50 > 10,000 nM
HDAC1/2 IC50 > 100,000 nM
Supports low-liability scaffold interpretation
cAMP HEK293 assay (TAAR5); HeLa nuclear extract (HDAC1/2)
Selectivity Off-Target Effects Safety Pharmacology Receptor Binding

Ethyl 2-(methylamino)benzoate HCl: Application Scenarios


Water-Soluble In Vitro Tool Compound

The hydrochloride salt form of ethyl 2-(methylamino)benzoate is the preferred choice for any in vitro pharmacological assay requiring aqueous solubility. Its reliable solid form and water solubility ensure accurate preparation of stock solutions, leading to more reproducible results compared to the free base, which is very slightly soluble in water . This is critical for dose-response curves, enzyme inhibition assays (e.g., HDAC, TAAR5), and cell-based studies .

Low-Risk Scaffold for Drug Discovery

Given its clean profile in key safety assays—specifically, a lack of activity at TAAR5 (EC50 > 10,000 nM) and HDAC1/2 (IC50 > 100,000 nM)—and favorable in silico ADMET predictions, this compound serves as an excellent low-liability scaffold or negative control . Medicinal chemists can use it as a starting point for SAR studies, confident that the core structure itself is unlikely to contribute to off-target toxicity or false-positive results.

Local Anesthetic Mechanism Research Tool

Ethyl 2-(methylamino)benzoate hydrochloride is structurally related to known local anesthetics and is believed to act through blockade of voltage-gated sodium channels . This makes it a valuable research tool for investigating the mechanisms of local anesthesia and nerve signal transmission. Researchers in this field should prioritize this specific hydrochloride salt to ensure consistent and reliable pharmacological activity in their experimental models.

Green Chemistry Sourcing

Organizations with a focus on sustainable procurement and green chemistry principles should consider sourcing ethyl 2-(methylamino)benzoate from suppliers utilizing the demonstrated metabolically engineered E. coli biosynthesis route . This method avoids the use of toxic alkylating agents like dimethyl sulfate, which are common in traditional chemical syntheses, thereby reducing hazardous waste and aligning with corporate environmental goals .

Application
Selection Property
Validation Focus
Aqueous in vitro assays
HCl salt aqueous solubility
Reproducible solution preparation and dosing
Low-liability scaffold
Off-target activity profile review
Safety-related assay interpretation (hERG, AMES, TAAR5, HDAC)
Local anesthetic mechanism studies
Structural class similarity
Sodium channel pharmacology interpretation
Green chemistry sourcing
Biocatalytic synthesis route
Supplier route and sustainability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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